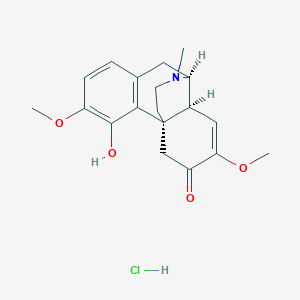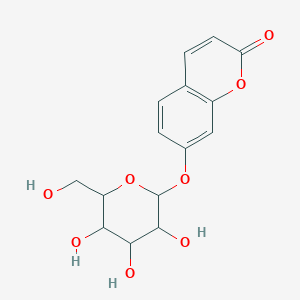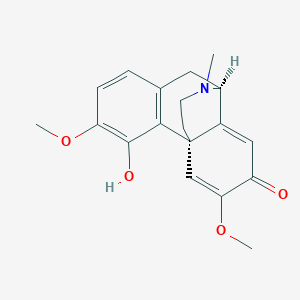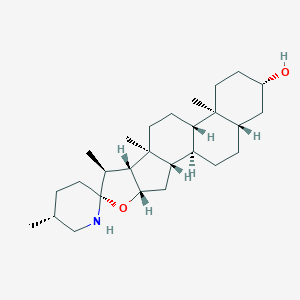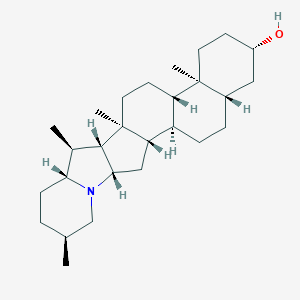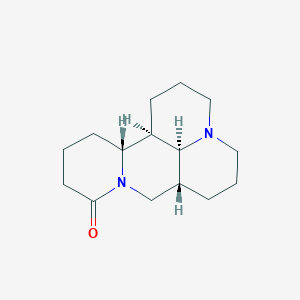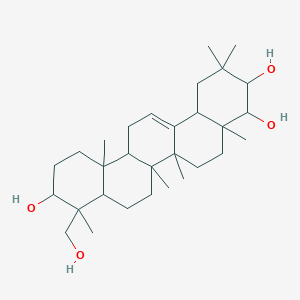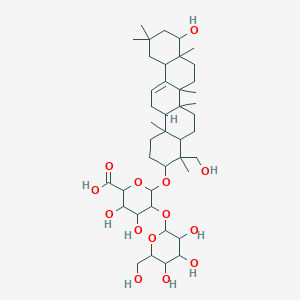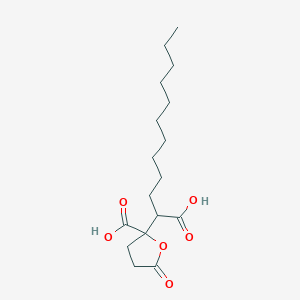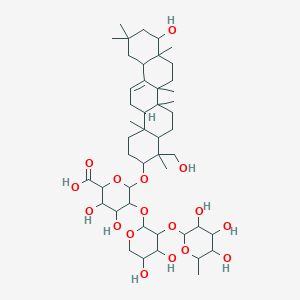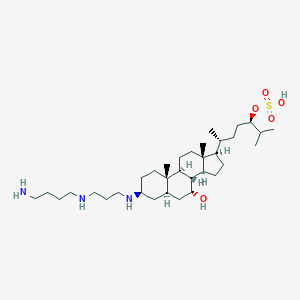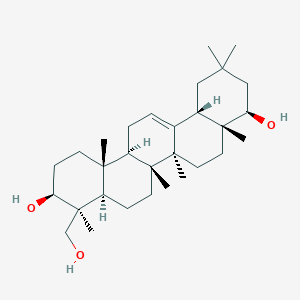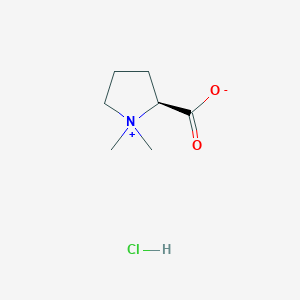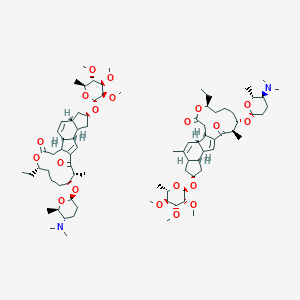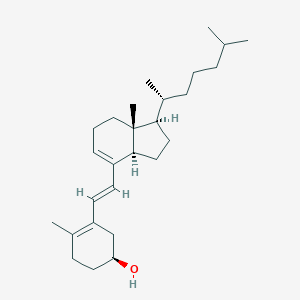
Tachysterol 3
Vue d'ensemble
Description
Tachysterol 3 is a hydroxy seco-steroid that results from the photoisomerization of previtamin D3 . It has a role as a human metabolite . It is a seco-cholestane, a hydroxy seco-steroid, and a secondary alcohol .
Synthesis Analysis
CYP11A1 and CYP27A1 hydroxylate tachysterol 3, a photoproduct of previtamin D3, producing 20S-hydroxytachysterol 3 [20S(OH)T3] and 25(OH)T3, respectively . Both metabolites were detected in the human epidermis and serum .
Molecular Structure Analysis
Tachysterol 3 compounds act as agonists on the AhR . The 3D binding modes for 20S(OH)T3 (green), 25(OH)T3 (red), 1,25(OH)2D3 (yellow), indole acetic acid (blue) in the ligand-binding domain of AhR have been studied .
Chemical Reactions Analysis
The binding of tachysterol compounds to the AhR was measured using the Human AhR Reporter Assay System . The cells including the luciferase reporter gene linked to an AhR-responsive promoter were treated with the compounds for 23 hours and the luminescence signal was measured .
Physical And Chemical Properties Analysis
Tachysterol 3 has a molecular formula of C27H44O . Its average mass is 384.638 Da and its monoisotopic mass is 384.339203 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 496.0±24.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . Its molar refractivity is 125.2±0.3 cm3 and its molar volume is 378.1±3.0 cm3 .
Applications De Recherche Scientifique
Photoisomerization and Vitamin D Synthesis
Tachysterol 3 plays a role in the photoisomerization processes related to vitamin D synthesis. Studies have shown that tachysterol (Tachy) exists as a mixture of conformers, and its photoisomerizations in specific mediums, like EPA at low temperatures, are essential in understanding the synthesis and behavior of vitamin D related compounds (Redwood, Bayda, & Saltiel, 2013).
Role in Vitamin D Photosynthesis
The role of tachysterol in vitamin D photosynthesis has been explored through studies on its electronic absorption properties and excited state dynamics. These studies provide insights into the photophysical/photochemical regulation of vitamin D synthesis, highlighting tachysterol's role in suppressing previtamin D formation, thus acting as a natural 'sun shield' (Cisneros et al., 2017).
Polymer-bound Photosensitizers
In the field of photochemistry, polymer-bound photosensitizers have been used in the photoisomerization of tachysterol to previtamin D3. This research indicates potential applications in controlled photochemical reactions, providing efficient and recyclable solutions for such transformations (You et al., 2010).
Binding Affinity and Structural Analysis
Studies have also focused on the synthesis of tachysterol analogues, like 14-epi-19-nortachysterol, to understand their stability and potent binding affinity to the vitamin D receptor. This research provides a foundation for developing novel compounds with specific biological targets (Sawada et al., 2011).
Selective Separation Processes
Research on the selective separation of vitamin D3 and tachysterol3 using solvent extraction with ionic liquids and organic solvents has revealed insights into the separation processes of structural analogues. This work is relevant in the purification and recovery of vitamin D compounds (Liang et al., 2013).
Metabolic Activation and Biological Interactions
Tachysterol3's metabolic activation to biologically active hydroxyderivatives has been shown to interact with various receptors, such as VDR, AhR, LXRs, and PPARγ. This study provides a deeper understanding of tachysterol3's biological function and its potential therapeutic applications (Slominski et al., 2022).
LCs with Provitamin D3 Chiral Dopant
Investigations into the polarization properties and structure changes of nematic liquid crystals (LCs) with provitamin D3 chiral dopant have indicated that tachysterol acts as a left-handed chiral dopant, influencing the cholesteric structure and alignment in these systems (Orlova & Terenetskaya, 2011).
Orientations Futures
Recent advances in vitamin D biology have provided a new understanding of the biological function of tachysterol 3 . The intracellular action of vitamin D3 (D3)- and lumisterol (L3)-hydroxyderivatives in photoprotection against UVR has been studied . These studies provide mechanistic explanations for the diverse and sometimes contradictory actions of vitamin D . They also emphasize that UVB-induced vitamin D signaling can be different from that observed after oral vitamin D delivery .
Propriétés
IUPAC Name |
(1S)-3-[(E)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGCAAVRZWBXEQ-FMCTZRJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317912 | |
| Record name | Tachysterol3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tachysterol 3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006560 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tachysterol 3 | |
CAS RN |
17592-07-3 | |
| Record name | Tachysterol3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17592-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tachysterol3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017592073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tachysterol3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,6E)-9,10-secocholesta-5(10),6,8-trien-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TACHYSTEROL 3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RR0I9PK8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tachysterol 3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006560 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



